molecular formula C9H5F6NO B14849022 1-[4,6-Bis(trifluoromethyl)pyridin-2-YL]ethanone

1-[4,6-Bis(trifluoromethyl)pyridin-2-YL]ethanone

Cat. No.: B14849022
M. Wt: 257.13 g/mol
InChI Key: FPHQLJKDYGAOHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 1-[4,6-Bis(trifluoromethyl)pyridin-2-YL]ethanone typically involves the following steps:

Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and cost-effectiveness.

Chemical Reactions Analysis

1-[4,6-Bis(trifluoromethyl)pyridin-2-YL]ethanone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism by which 1-[4,6-Bis(trifluoromethyl)pyridin-2-YL]ethanone exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

1-[4,6-Bis(trifluoromethyl)pyridin-2-YL]ethanone can be compared with other fluorinated pyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specialized applications.

Properties

Molecular Formula

C9H5F6NO

Molecular Weight

257.13 g/mol

IUPAC Name

1-[4,6-bis(trifluoromethyl)pyridin-2-yl]ethanone

InChI

InChI=1S/C9H5F6NO/c1-4(17)6-2-5(8(10,11)12)3-7(16-6)9(13,14)15/h2-3H,1H3

InChI Key

FPHQLJKDYGAOHW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC(=CC(=C1)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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